cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: is a synthetic organic compound that belongs to the class of isoxazolines. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline typically involves the following steps:
Formation of the Isoxazoline Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Imidazole Group: This step involves the alkylation of the isoxazoline ring with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-methoxyphenyl)-2-methylisoxazoline: Lacks the imidazole group.
3-(1H-Imidazol-1-ylmethyl)-2-methylisoxazoline: Lacks the methoxyphenyl groups.
3,5-Bis(4-hydroxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: Hydroxy groups instead of methoxy groups.
Uniqueness
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: is unique due to the presence of both methoxyphenyl and imidazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
113614-44-1 |
---|---|
Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(3S,5S)-3-(imidazol-1-ylmethyl)-3,5-bis(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H25N3O3/c1-24-22(15-25-13-12-23-16-25,18-6-10-20(27-3)11-7-18)14-21(28-24)17-4-8-19(26-2)9-5-17/h4-13,16,21H,14-15H2,1-3H3/t21-,22+/m0/s1 |
InChI Key |
CNYROMOXLMPVQK-FCHUYYIVSA-N |
Isomeric SMILES |
CN1[C@](C[C@H](O1)C2=CC=C(C=C2)OC)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C(CC(O1)C2=CC=C(C=C2)OC)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.